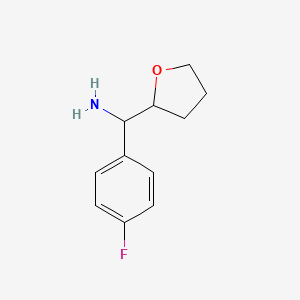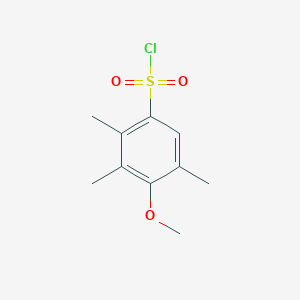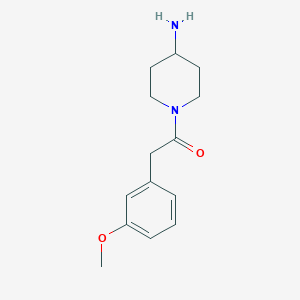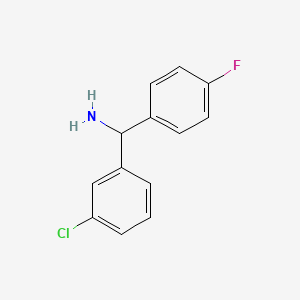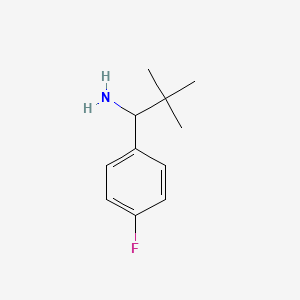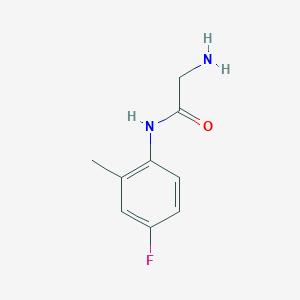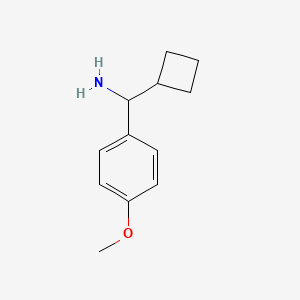![molecular formula C12H15F3N2O2 B3198676 tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate CAS No. 1016506-18-5](/img/structure/B3198676.png)
tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate
Descripción general
Descripción
“tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate” is a chemical compound with the CAS Number: 1016506-18-5 . It has a molecular weight of 276.26 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a carbamate group (N-CO-O) attached to a tert-butyl group and a phenyl ring. The phenyl ring is substituted with an amino group and a trifluoromethyl group .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 276.26 .Aplicaciones Científicas De Investigación
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants, including compounds similar to tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate, have been extensively studied for their environmental presence, human exposure, and toxicity. These compounds are used to prevent oxidative degradation in products, leading to their detection in various environmental matrices. Studies suggest that some of these antioxidants may cause hepatic toxicity, have endocrine-disrupting effects, or even be carcinogenic. The transformation products of these compounds might possess higher toxicity than the parent compounds, indicating the need for future research on their environmental behavior, toxicity, and the development of alternatives with lower toxicity (Liu & Mabury, 2020).
Degradation and Loss of N-Phenyl Carbamate Pesticides
The degradation and environmental impact of N-phenyl carbamate pesticides, to which this compound is structurally related, have been reviewed. Despite their initial consideration as less toxic due to easier breakdown, subsequent findings have revealed significant environmental and human health risks. This review highlights the variability in degradation rates and the need for updated methodologies to assess these compounds' breakdown and impact, especially considering recent legislative changes (Smith & Bucher, 2012).
Bioactivities of Phenolic Compounds and Analogs
Research on 2,4-Di-tert-butylphenol and its analogs, sharing chemical motifs with this compound, reveals significant bioactivities across a range of organisms. These compounds, often found in volatile or essential oils, exhibit potent toxicity against many testing organisms, including their producers. The study suggests a need for further investigation into why organisms produce these autotoxic compounds and their potential applications (Zhao et al., 2020).
Applications in N-Heterocycle Synthesis via Sulfinimines
Chiral sulfinamides, closely related to the chemistry of this compound, play a crucial role in the stereoselective synthesis of amines and their derivatives. The review covers the use of tert-butanesulfinamide in asymmetric N-heterocycle synthesis, offering access to a diverse range of structurally significant piperidines, pyrrolidines, azetidines, and their fused derivatives. These findings highlight the compound's importance in synthesizing natural products and therapeutically relevant compounds (Philip et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-7-4-5-9(16)8(6-7)12(13,14)15/h4-6H,16H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKZULVOXVVIHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{3-[(dimethylamino)sulfonyl]benzoyl}-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B3198594.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-fluoro-](/img/structure/B3198615.png)
![3-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B3198617.png)
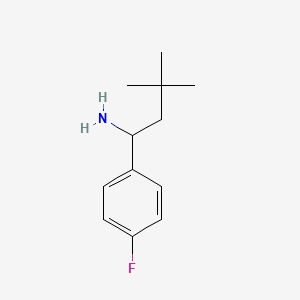
![2-[(2-Bromoethoxy)methyl]oxolane](/img/structure/B3198639.png)
